Ethyl 4-amino-3-(difluoromethoxy)benzoate
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Overview
Description
Ethyl 4-amino-3-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and difluoromethoxy groups are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-(difluoromethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-nitro-3-(difluoromethoxy)benzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoates, while reduction can produce aniline derivatives.
Scientific Research Applications
Ethyl 4-amino-3-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can affect various pathways, including enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3-(trifluoromethoxy)benzoate
- Ethyl 4-amino-3-(methoxy)benzoate
- Ethyl 4-amino-3-(chloromethoxy)benzoate
Uniqueness
Ethyl 4-amino-3-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity compared to its non-fluorinated counterparts, making it valuable in various applications.
Properties
IUPAC Name |
ethyl 4-amino-3-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-2-15-9(14)6-3-4-7(13)8(5-6)16-10(11)12/h3-5,10H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPTXESSNHYXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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